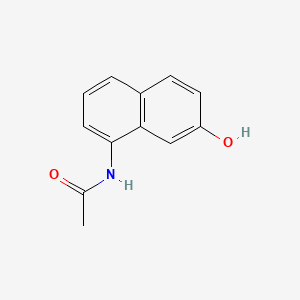

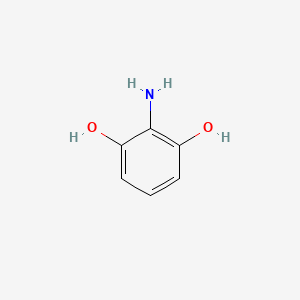

2-Aminoresorcinol

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Aminoresorcinol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary target of 2-Aminoresorcinol is the intestinal glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestine.

Mode of Action

This compound acts as a potent and selective inhibitor of intestinal glucosidase . Unlike most glucosidase inhibitors, it exhibits an uncompetitive mode of inhibition . This means that this compound binds to the enzyme-substrate complex, preventing the further action of the enzyme .

Biochemical Pathways

The inhibition of intestinal glucosidase by this compound affects the carbohydrate digestion pathway . By inhibiting this enzyme, the breakdown of complex sugars in the intestine is slowed down. This leads to a slower absorption of sugars, which can help manage blood sugar levels, particularly beneficial for patients with diabetes mellitus .

Result of Action

The molecular effect of this compound’s action is the inhibition of the intestinal glucosidase enzyme, preventing the breakdown of complex sugars . On a cellular level, this results in a decrease in the rate of sugar absorption in the intestine, leading to a more controlled increase in blood sugar levels after meals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels in the gastrointestinal tract, the presence of other food or drugs, and individual metabolic differences can all potentially impact the effectiveness of this compound

Analyse Biochimique

Biochemical Properties

2-Aminoresorcinol plays a significant role in biochemical reactions, particularly as an inhibitor of intestinal glucosidase. It exhibits a unique uncompetitive mode of inhibition, distinguishing it from other glucosidase inhibitors . This compound interacts with enzymes such as maltase-glucoamylase and sucrase-isomaltase complexes, which are crucial for carbohydrate digestion. The interaction of this compound with these enzymes slows down the absorption of sugars, thereby preventing rapid spikes in blood glucose levels .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of intestinal glucosidases, which are essential for carbohydrate metabolism . This inhibition affects cell signaling pathways related to glucose metabolism and can alter gene expression associated with these pathways. Additionally, this compound impacts cellular metabolism by modulating the breakdown and absorption of carbohydrates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes. As an uncompetitive inhibitor, it binds to the enzyme-substrate complex rather than the free enzyme . This binding prevents the enzyme from catalyzing the reaction, thereby inhibiting its activity. The compound’s structure, particularly the amino and phenolic hydroxyl groups, plays a crucial role in its inhibitory action . Structural modifications to these groups can significantly impact the compound’s inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to degrade and change color from white to brown when stored at room temperature, which can decrease its activity . Long-term studies have shown that the stability of this compound is crucial for maintaining its inhibitory effects on glucosidases. Degradation of the compound can lead to a reduction in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits glucosidase activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential damage to intestinal tissues . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as maltase-glucoamylase and sucrase-isomaltase, which are responsible for breaking down complex carbohydrates into simpler sugars . By inhibiting these enzymes, this compound affects the metabolic flux and levels of metabolites involved in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The transport and distribution mechanisms are crucial for the compound’s efficacy as an inhibitor, as they determine its availability at the site of action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, where it exerts its inhibitory effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminoresorcinol can be synthesized through several methods. One common approach involves the nitration of resorcinol to form 2-nitroresorcinol, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminoresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: The compound can be reduced further to form different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or alkylated resorcinol derivatives.

Comparaison Avec Des Composés Similaires

Resorcinol: The parent compound, which lacks the amino group.

2-Nitroresorcinol: An intermediate in the synthesis of 2-aminoresorcinol.

4-Aminoresorcinol: Another isomer with the amino group in a different position.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups in the ortho position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Propriétés

IUPAC Name |

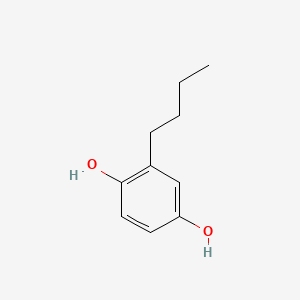

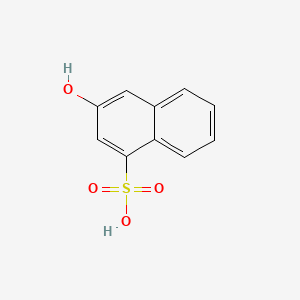

2-aminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPCLNGRAIMPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275707 | |

| Record name | 2-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-15-3 | |

| Record name | 2-Aminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3163-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.